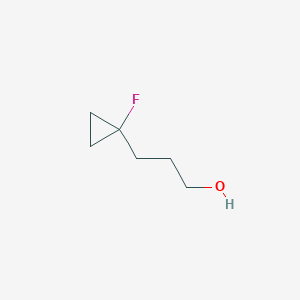
3-(1-fluorocyclopropyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Fluorocyclopropyl)propan-1-ol, also known as 1-fluorocyclopropanol, is a synthetic organic compound used in a variety of applications. It is a colorless liquid with an odor similar to that of gasoline. The compound has a molecular formula of C4H7FO and a molecular weight of 100.1 g/mol. It is found in a range of products, including pharmaceuticals, agrochemicals, and specialty chemicals. In addition, 1-fluorocyclopropanol is used as a solvent in the manufacture of polymers, as a starting material in the synthesis of various organic compounds, and as a reagent in the synthesis of other organic compounds.
Wirkmechanismus
3-(1-fluorocyclopropyl)propan-1-olopropanol is thought to act by disrupting the cell membrane, allowing the drug to pass through. It is also thought to interact with membrane proteins, which may allow for the delivery of the drug to specific locations within the cell.
Biochemical and Physiological Effects
3-(1-fluorocyclopropyl)propan-1-olopropanol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to induce apoptosis in certain types of cancer cells. It has also been shown to have anti-inflammatory and anti-bacterial activity. Additionally, it has been shown to have a protective effect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-fluorocyclopropyl)propan-1-olopropanol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable under a variety of conditions. It is also non-toxic and non-irritating, making it safe to handle in the laboratory. However, it is relatively expensive, and can be difficult to obtain in large quantities.
Zukünftige Richtungen
The potential applications of 3-(1-fluorocyclopropyl)propan-1-olopropanol are numerous. Further research is needed to investigate its use as a drug delivery system for targeted delivery of drugs to specific locations within the body. Additionally, further research is needed to investigate its potential use as an anti-inflammatory, anti-bacterial, and anti-oxidant agent. Additionally, further research is needed to investigate its potential use as a catalyst in organic synthesis. Finally, further research is needed to investigate its potential use as a reagent in the synthesis of other organic compounds.
Synthesemethoden
3-(1-fluorocyclopropyl)propan-1-olopropanol can be synthesized from 1-chlorocyclopropanol by a two-step process. In the first step, 1-chlorocyclopropanol is heated with sodium hydroxide to form 1-hydroxycyclopropanol. In the second step, 1-hydroxycyclopropanol is reacted with hydrofluoric acid to form 3-(1-fluorocyclopropyl)propan-1-olopropanol.
Wissenschaftliche Forschungsanwendungen
3-(1-fluorocyclopropyl)propan-1-olopropanol has been studied for its potential use as a drug delivery system. It has been shown to be able to penetrate the cell membrane and release its cargo in a controlled manner. It has also been investigated as a potential agent for drug delivery to the central nervous system. Additionally, 3-(1-fluorocyclopropyl)propan-1-olopropanol has been studied as a potential agent for the treatment of cancer, as it has been shown to have anti-tumor activity in animal models.
Eigenschaften
IUPAC Name |
3-(1-fluorocyclopropyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-6(3-4-6)2-1-5-8/h8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQWLXBPSIFIEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

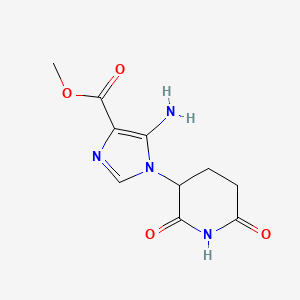
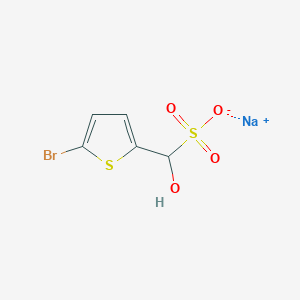
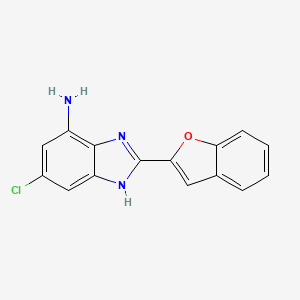
![{5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine](/img/structure/B6598966.png)
![1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B6598971.png)
![5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene](/img/structure/B6598972.png)

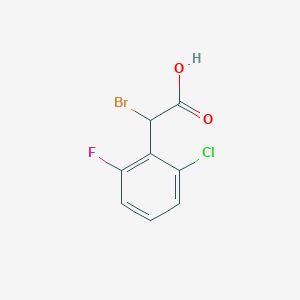
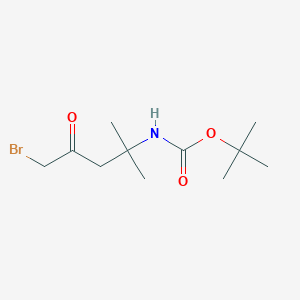


![methyl 2-{[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetate](/img/structure/B6598998.png)
![tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate](/img/structure/B6599004.png)
